molecular formula C12H12O2 B2954466 methyl 1-methyl-1H-indene-2-carboxylate CAS No. 66130-40-3

methyl 1-methyl-1H-indene-2-carboxylate

Cat. No.: B2954466
CAS No.: 66130-40-3
M. Wt: 188.226
InChI Key: MIYNHSKVLONIRL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H12O2. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the second position of the indene ring. This compound is of interest in organic synthesis and various scientific research fields due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 1-methyl-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H-indene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with indene, which undergoes a series of reactions to introduce the carboxylate ester group.

    Reaction Conditions: The key steps include the formation of an intermediate compound through Friedel-Crafts acylation, followed by esterification. Common reagents used in these reactions include acyl chlorides, aluminum chloride (AlCl3) as a catalyst, and methanol for esterification.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-indene-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the carboxylate ester group, which can participate in hydrogen bonding and other interactions, affecting the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 1H-imidazole-1-carboxylate

Uniqueness

Methyl 1-methyl-1H-indene-2-carboxylate is unique due to the presence of the methyl group at the first position of the indene ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different reaction outcomes and applications.

Properties

IUPAC Name

methyl 1-methyl-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8-10-6-4-3-5-9(10)7-11(8)12(13)14-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYNHSKVLONIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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